4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline - 401566-43-6

4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline

Catalog Number: EVT-2931797
CAS Number: 401566-43-6
Molecular Formula: C15H16F3N3
Molecular Weight: 295.309
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((3-aminophenyl)(2-(piperidin-1-yl)ethoxy)methyl)thieno[3,2-b]pyridine-7-carboxylic acid (N70)

  • Compound Description: N70 is a thienopyridine-based inhibitor designed to target the active sites of KDM5 histone H3 lysine 4 demethylases. It exhibits α-ketoglutarate (αKG)-competitive inhibition, indicating its ability to bind to the enzyme's active site. []
  • Relevance: While structurally different from 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline, N70 shares a similar target space, focusing on histone demethylases. This highlights the exploration of diverse chemical scaffolds for modulating enzyme activity in related epigenetic contexts. []

2-((3-((dimethylamino)but-2-enamido)phenyl)(2-(piperidin-1-yl)ethoxy)methyl)thieno[3,2-b]pyridine-7-carboxylic acid (N71)

  • Compound Description: N71 is a derivative of N70, incorporating a (dimethylamino)but-2-enamido)phenyl moiety. This modification aims to enable covalent interaction with a noncatalytic cysteine (Cys481) near the active site of KDM5A. []
  • Relevance: N71's structural similarity to N70 and its targeted approach towards KDM5A's Cys481 highlight the exploration of covalent inhibitors for enhanced potency and selectivity against enzymes similar in function and structure to those targeted by 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline. []

(4-(4-(1H-benzimidazol-2-yl)[1,4]diazepan-1-yl)-2-(aryl)butyl)benzamide derivatives

  • Compound Description: This series of compounds acts as both histamine receptor antagonists and tachykinin receptor antagonists. They show potential for treating allergic diseases like rhinitis, sinusitis, bronchitis, asthma, and inflammatory bowel diseases. []
  • Relevance: This compound class highlights the significance of the [, ]diazepane moiety, also present in 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline. The diverse pharmacological activities of these derivatives underscore the versatility of diazepane-containing compounds in medicinal chemistry. []

4-(3,3-Dimethylperhydro-1,3-oxazolo[3,4-a]pyridin-1-yl)-2,8-bis(trifluoromethyl)quinoline

  • Compound Description: This compound demonstrates an L-shaped conformation with the oxazole ring in an envelope conformation and the piperidine ring in a chair conformation. It forms supramolecular chains in its crystal structure through C—H⋯π and π–π interactions. []
  • Relevance: This compound shares the core structure of a 2,8-bis(trifluoromethyl)quinoline with 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline. The presence of the 3,3-Dimethylperhydro-1,3-oxazolo[3,4-a]pyridin-1-yl substituent instead of the diazepane group in the target compound showcases how modifications at the 4-position of the quinoline ring can impact molecular conformation and crystal packing. []

trans-5'-(4-amino-7,7-dimethyl-2-trifluoromethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)-2',3'-dihydrospiro(cyclohexane-1,1'-inden)-4-yl]acetic acid monobenzenesulfonate (JTT-553)

  • Compound Description: JTT-553 is a selective inhibitor of acyl CoA:diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis. It shows potential for treating obesity and diabetes by suppressing plasma triglyceride levels and reducing food intake. []
  • Relevance: JTT-553, despite belonging to a different chemical class, exemplifies the utilization of trifluoromethyl (-CF3) groups in medicinal chemistry. This structural feature is also present in 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline, highlighting the role of trifluoromethyl groups in influencing the physicochemical properties and biological activities of drug candidates. []

[(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)

  • Compound Description: MK-4305 acts as a potent dual orexin receptor antagonist. It is currently undergoing phase III clinical trials for treating primary insomnia due to its efficacy in promoting sleep. []

2-aryl(heteroaryl)-6-(4-alkyl(aryl)-1H-1,2,3-triazol-1-yl)-4-(trifluoromethyl)quinolines (6-8)

  • Compound Description: This series comprises twelve novel compounds synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Their photophysical properties and interactions with DNA and human serum albumin (HSA) were investigated. []
  • Relevance: These compounds highlight the 4-(trifluoromethyl)quinoline core, shared with 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline. The variation in aryl/heteroaryl and alkyl/aryl substituents at the 2- and 6-positions, respectively, emphasizes the potential for structural diversity and tailored biomolecular interactions within this scaffold. []

(2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound is a derivative of azidothymidine (AZT) linked to a 7-chloroquinoline scaffold through a 1,4-disubstituted 1,2,3-triazole. Computational studies suggest its potential interaction with HIV reverse transcriptase, indicating possible anti-HIV activity. []
  • Relevance: Although this compound diverges structurally from 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline, it shares the common feature of a substituted quinoline ring. This connection highlights the relevance of quinoline derivatives in medicinal chemistry, particularly their exploration as potential antiviral and antibacterial agents. []

N-[2-hydroxy-6-(4-methoxybenzamido)phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide (darexaban, YM150)

  • Compound Description: Darexaban (YM150) is a potent and orally available factor Xa inhibitor, indicating its potential as an antithrombotic agent for treating thromboembolic diseases. Its hydroxy group is rapidly metabolized into a glucuronide conjugate, which contributes significantly to its anticoagulant activity. []
  • Relevance: This compound emphasizes the significance of the 1,4-diazepane moiety present in both darexaban and 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline. Darexaban's unique metabolic profile and its targeted activity against factor Xa highlight the potential of diazepane-containing compounds for developing effective therapeutics with favorable pharmacokinetic properties. []

2-(4-Substitutedbenzyl-[1,4]Diazepan-1-yl)-N-(1-Methyl-4,5-Dihydro-[1,2,4]Triazolo[4,3-A]Quinolin-7-Yl)Acetamides

  • Compound Description: This series of compounds was synthesized and evaluated for positive inotropic activity. Some derivatives displayed greater potency than the standard drug milrinone in increasing stroke volume in isolated rabbit heart preparations. []
  • Relevance: This class of compounds, like 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline, features a substituted [, ]diazepane ring. This structural similarity, despite differences in the core scaffold, suggests that the [, ]diazepane moiety might contribute to potential cardiovascular effects. []

2-(4-(4-Substitutedbenzyloxy)-3-methoxybenzyl)-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-methyl[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides

  • Compound Description: This series of compounds was synthesized to explore their positive inotropic activity. Several compounds demonstrated improved activity compared to milrinone, highlighting their potential as cardiovascular agents. []
  • Relevance: This series shares the [, ]diazepane ring system with 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline. This structural commonality, even with variations in the core scaffold, suggests the [, ]diazepane moiety could play a role in the observed cardiovascular effects and emphasizes the potential for modulating these effects through structural modifications. []

(R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1H-1,4-diazepan-6-yl)-2-methoxy-6-methylamino-3-pyridinecarboxamide

  • Compound Description: This compound exhibits significant antiemetic properties due to its potent antagonist activity at serotonin 5-HT3 and dopamine D2 receptors. It demonstrates potential for treating or preventing various gastrointestinal symptoms associated with different illnesses. []
  • Relevance: Both this compound and 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline incorporate a diazepane ring system, highlighting its presence in compounds with diverse therapeutic applications. This compound's specific antiemetic properties emphasize the potential for pharmacological activity associated with modifications and substitutions on the diazepane ring. []

2-(4-substitutedbenzyl-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-phenyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides

  • Compound Description: This series of compounds was designed and synthesized to evaluate their positive inotropic effects. They were found to have better activity than milrinone, a standard inotropic drug. []
  • Relevance: The presence of the 1,4-diazepane ring system in this series, as well as in 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline, suggests its potential relevance in influencing cardiovascular activity. The specific substitutions on the benzene ring attached to the diazepane ring highlight the possibility for fine-tuning the pharmacological profile of these compounds. []
  • Compound Description: This novel series of five compounds was synthesized and evaluated for anticancer activity. Two compounds exhibited significant growth inhibitory, cytostatic, and cytotoxic activities against various cancer cell lines. []
  • Relevance: While structurally distinct from 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline, this series highlights the application of 1,4-diazepane substitutions in medicinal chemistry for anticancer drug development. This underscores the potential of exploring diverse heterocyclic scaffolds incorporating the 1,4-diazepane moiety for therapeutic benefit. []

Ethyl 4-({1-[2-(4-bromophenyl)-2-oxoethyl]-1H-1,2,3-triazol-4-yl}methoxy)-8-(trifluoromethyl)quinoline-3-carboxylate

  • Compound Description: This compound is a 1,2,3-triazole derivative with a quinoline-derived substituent. Its crystal structure reveals a three-dimensional network formed by C—H⋯O, C—H⋯N, and C—H⋯F contacts between molecules. []
  • Relevance: This compound shares the 8-(trifluoromethyl)quinoline moiety with 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline. This structural similarity, even with variations in other substituents, underscores the role of this specific quinoline derivative in potential drug candidates. []

1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin1)

  • Compound Description: Torin1 is a highly potent and selective mammalian target of rapamycin (mTOR) inhibitor. It exhibits potent anti-cancer activity in vitro and in vivo by inhibiting mTORC1 and mTORC2 signaling pathways. [, ]
  • Relevance: Despite significant structural differences from 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline, Torin1 highlights the use of trifluoromethyl (-CF3) and quinoline moieties in drug design. The inclusion of these features in both compounds emphasizes their potential contributions to pharmacokinetic properties and biological activity. [, ]

4-[3-(halophenyl)hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines

  • Compound Description: This series of five compounds, derived from mefloquine, shows activity against the multidrug-resistant tuberculosis strain T113. They feature a halophenyl group at the 3-position of the oxazolidine ring. []
  • Relevance: These compounds share the 2,8-bis(trifluoromethyl)quinoline core with 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline, demonstrating the versatility of this scaffold for developing anti-infective agents. The variation in halogen substituents on the phenyl ring allows for exploring structure-activity relationships and optimizing potency against specific drug targets. []

8-(piperazin-1-yl)- and 8-([1,4]diazepan-1-yl)-xanthines

  • Compound Description: This patent describes a series of substituted xanthines, including those with piperazine or [, ]diazepane at the 8-position. These compounds are proposed for use as medicaments. []
  • Relevance: While these compounds are xanthine derivatives, the presence of the [, ]diazepane substituent, also found in 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline, suggests a potential shared interest in the biological activities of this specific ring system. The diverse range of possible substitutions on the xanthine core further highlights the versatility of this approach for medicinal chemistry. []
  • Compound Description: This series of four compounds, derived from mefloquine, explores variations in the phenyl ring substituent at the 3-position of the perhydro-1,3-oxazolo[3,4-a]pyridine moiety. This study examines their structural features and supramolecular arrangements. []
  • Relevance: These compounds, like 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline, feature the 2,8-bis(trifluoromethyl)quinoline core, emphasizing its potential as a scaffold for drug development. The variation in nitro group positions on the phenyl ring allows for investigating the impact of substituent effects on the compounds' structural properties and intermolecular interactions. []

3-tert-butyl-7-trifluoromethyl-1,4-dihydro-1-phenyl-1,2,4-benzotriazin-4-yl radical (2)

  • Compound Description: Compound 2 is a novel benzotriazinyl radical characterized by its 1D column assembly in its crystal structure. Magnetic susceptibility studies revealed it follows the Curie–Weiss law. []
  • Relevance: Though structurally different from 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline, compound 2 highlights the use of trifluoromethyl groups in designing molecules with specific magnetic properties. This suggests the trifluoromethyl group in the target compound could also contribute to its overall molecular properties beyond its direct role in potential biological activity. []

4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline

  • Compound Description: This compound is characterized by its crystal structure, where the piperazine ring adopts a chair conformation, and intermolecular C—H⋯N hydrogen bonds link molecules into infinite chains. []
  • Relevance: This compound shares the 7-(trifluoromethyl)quinoline moiety with 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline. This structural similarity, despite variations in other substituents and their positions, underscores the potential of this specific quinoline derivative in creating compounds with distinct structural features and intermolecular interactions. []

1-cyclopropyl-7-(s,s-2,8-diazobicyclo[4.3.0]nonan-8-yl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid

  • Compound Description: This compound is synthesized through a novel method involving the protection of a heterocyclic amine and subsequent cyclization steps. This method is purported to be simpler and more environmentally friendly than previous methods. []
  • Relevance: This compound, although structurally distinct from 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline, highlights the continued interest in developing novel synthetic methods for complex quinoline derivatives, emphasizing the importance of this class of compounds in various fields. []

5,5'-Butane-1,4-diylbis[4-allyl-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione]

  • Compound Description: This study investigated the effects of this bis-1,2,4-triazole derivative on malondialdehyde (MDA) levels and antioxidant vitamins (A, E, and C) in the serum, liver, and kidneys of rats. []
  • Relevance: Although structurally different from 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline, this compound emphasizes the use of trifluoromethyl groups in medicinal chemistry for potentially influencing oxidative stress and antioxidant levels. []

Dichlorido{N1-phenyl-N4-[(quinolin-2-yl-κN)methylidene]benzene-1,4-diamine-κN4}mercury(II)

  • Compound Description: This mononuclear mercury(II) complex is synthesized from a quinoline-derived Schiff base and HgCl2. Its crystal structure reveals a distorted tetrahedral coordination around the Hg2+ atom and a three-dimensional network formed through various intermolecular interactions. []
  • Relevance: Though structurally different from 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline, this complex highlights the use of quinoline derivatives as ligands in coordination chemistry, showcasing their ability to form stable complexes with metal ions and participate in intricate supramolecular architectures. []

Bis(μ-4-carboxybenzene-1,2-dicarboxylato)-1:2κ3O3,O4:O3;1:2κ3O3:O3,O4-bis[1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylato-κ2O,O′]dizinc(II) hexahydrate

  • Compound Description: This dinuclear zinc(II) complex features Zn2+ ions coordinated by carboxylate groups and exhibits a distorted trigonal bipyramidal geometry. It forms a three-dimensional supramolecular structure stabilized by hydrogen bonds. []
  • Relevance: Although structurally dissimilar to 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline, this complex demonstrates the utility of quinoline derivatives in coordination chemistry, particularly their ability to act as ligands and form intricate metal-organic frameworks. []

1-phenyl-3-trifluoromethyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl

  • Compound Description: This hydrazyl radical exhibits a reversible, sharp spin transition within a narrow temperature range. The low-temperature phase is diamagnetic with a singlet ground state, while the high-temperature phase is paramagnetic. []
  • Relevance: Although structurally different from 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline, this compound underscores the use of trifluoromethyl groups in designing molecules with interesting magnetic properties. The presence of the trifluoromethyl group may influence electronic structures and magnetic interactions within the molecule. []
  • Compound Description: This series of compounds was synthesized and evaluated for their antibacterial and antifungal activities. Several compounds, including 7a, exhibited significant antimicrobial activity against tested microorganisms. []
  • Relevance: These compounds share the 7-(trifluoromethyl)quinoline core with 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline, highlighting the potential of this scaffold for developing antimicrobial agents. The variations in substituents at the 4-position of the quinoline ring allow for exploring structure-activity relationships and optimizing antimicrobial potency. []

N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinolin-4-amine derivatives (9a–f)

  • Compound Description: This series of compounds, designed and synthesized to investigate their antibacterial and antifungal potential, showed promising activity against several bacterial and fungal strains. Notably, compound 9c exhibited significant broad-spectrum antimicrobial activity. []
  • Relevance: These compounds, like 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline, incorporate a 7-(trifluoromethyl)quinoline moiety, indicating its potential utility in designing antimicrobial agents. The diverse range of N-alkyl substituents and the presence of the 1,3,4-oxadiazole ring highlight the possibility for structural modifications to fine-tune antimicrobial activity and target specific pathogens. []

N1-phenyl-N4-[(quinolin-2-yl)methylidene]benzene-1,4-diamine

  • Compound Description: This compound, a quinoline-derived Schiff base, exhibits non-planarity with a dihedral angle between the quinoline and phenylenediamine rings. In its crystal structure, C—H⋯π interactions connect molecules. []
  • Relevance: While structurally distinct from 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline, this compound highlights the use of quinoline derivatives as building blocks for larger molecular architectures. Its non-planar geometry and intermolecular interactions offer insights into the conformational flexibility and packing preferences of quinoline-containing compounds. []

Bis(2-carboxybenzoato-κO1)bis[1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-4-ium-1-yl)-1,4-dihydroquinoline-3-carboxylato-κ2O3,O4]manganese(II) dihydrate

  • Compound Description: This manganese(II) complex features ciprofloxacin ligands and exhibits a distorted octahedral geometry around the Mn2+ ion. The complex molecules are linked into a three-dimensional supramolecular network through hydrogen bonds and π–π stacking interactions. []
  • Relevance: Although structurally different from 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline, this complex showcases the use of quinoline-based antibiotics, like ciprofloxacin, as ligands in coordination chemistry. The presence of the piperazine ring in ciprofloxacin highlights the recurring use of this structural motif in various medicinal and coordination compounds. []

Diaquabis[1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylato]magnesium(II) hexahydrate

  • Compound Description: This magnesium(II) complex incorporates norfloxacin ligands and exhibits a distorted octahedral geometry around the Mg2+ ion. It forms a supramolecular structure stabilized by O—H⋯O and O—H⋯N hydrogen bonds. []
  • Relevance: While structurally distinct from 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline, this complex demonstrates the application of quinolone antibiotics like norfloxacin as ligands in coordination chemistry. The presence of the piperazine ring in norfloxacin further emphasizes the recurring use of this motif in medicinal chemistry. []

Bis[1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazin-4-ium-1-yl)-1,4-dihydroquinoline-3-carboxylate-κ2O3,O4]bis(nitrato-κO)copper(II)

  • Compound Description: This copper(II) complex features ciprofloxacin ligands and exhibits a distorted octahedral geometry around the Cu2+ ion. The complex molecules are linked through N—H⋯O hydrogen bonds to form a two-dimensional network, further extended into a three-dimensional structure by C—H⋯O interactions. []
  • Relevance: Although structurally different from 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline, this complex showcases the use of quinolone antibiotics like ciprofloxacin as ligands in coordination chemistry. The presence of the piperazine ring in ciprofloxacin underscores the recurring interest in this structural motif for medicinal and coordination purposes. []
  • Compound Description: This series of trifluoroacetyl enamine derivatives was synthesized and used as intermediates in the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][1,4]diazepinols. []
  • Relevance: While structurally different from 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline, these compounds highlight the use of trifluoromethyl-containing building blocks in organic synthesis. The inclusion of various alkyl, aryl, and heteroaryl substituents emphasizes the versatility of this approach for accessing diverse chemical space and potentially influencing the properties of the final compounds. []

2-aryl(heteroaryl)-4-trifluoromethyl-3H-pyrido[2,3-b][1,4]diazepin-4-ols

  • Compound Description: This series of compounds was synthesized via intramolecular cyclization of trifluoroacetyl enamines or direct cyclocondensation of 4-methoxy-1,1,1-trifluoroalk-3-en-2-ones with 2,3-diaminopyridine. []
  • Relevance: These compounds, though structurally distinct from 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline, demonstrate the synthesis of heterocyclic systems containing both trifluoromethyl and diazepine moieties. This highlights the potential for incorporating these structural features into diverse scaffolds and exploring their combined influence on biological activity. []

8-(benzylideneamino)-3-chloro-6-(2,5-difluorobenzoyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspiro[3,4]-oct-7-ene-2,5-dione derivatives

  • Compound Description: This series of compounds was designed and synthesized to explore their antimicrobial potential. Their structures feature various substituents on the benzylidene ring, allowing for structure-activity relationship studies. []
  • Relevance: Though structurally distinct from 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline, these compounds highlight the use of trifluoromethyl groups in medicinal chemistry, particularly in developing potential antimicrobial agents. The incorporation of a trifluoromethyl-substituted phenyl ring suggests its potential role in influencing the compounds' pharmacological properties and interactions with biological targets. []

(E)-3-(5-((substitutedphenylamino)methyl)-1,3,4-thiadiazol-2-yl)-2-styrylquinazolin-4(3H)-one derivatives (QNM-1 to QNM-15)

  • Compound Description: This series of compounds was synthesized and evaluated for antifungal and antibacterial activities. Several compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria and fungi. The presence of electronegative substituents on the phenyl rings generally enhanced the antimicrobial activity. []
  • Relevance: Although structurally distinct from 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline, this series highlights the design and synthesis of quinoline-containing compounds as potential antimicrobial agents. This emphasizes the versatility of the quinoline scaffold and its potential for modifications to target various pathogens. []

1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles

  • Compound Description: This series of compounds includes derivatives related to J147, a potential drug candidate for Alzheimer's disease. The study investigated the structures and molecular electrostatic potentials (MEPs) of these compounds, highlighting their potential for therapeutic applications. []
  • Relevance: Although structurally different from 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline, this series showcases the use of trifluoromethyl groups in designing molecules with potential therapeutic applications. The presence of the trifluoromethyl group in both series highlights its potential role in influencing molecular properties, pharmacokinetics, and biological activity. []

4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline (UK-294,315)

  • Compound Description: UK-294,315 is an antagonist of the human alpha1-adrenoceptor and exhibits nonlinear oral pharmacokinetics in humans. This nonlinearity is attributed to its interaction with P-glycoprotein (P-gp), a transporter protein involved in drug absorption and elimination. []
  • Relevance: Both UK-294,315 and 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline contain the 1,4-diazepane ring system. The presence of the 1,4-diazepane ring in a compound with known interactions with P-gp suggests that the target compound may also exhibit complex pharmacokinetic properties related to transporter interactions. []

2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines

  • Compound Description: This study reports the synthesis of two new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via the Buchwald–Hartwig amination. Photophysical analyses indicated intraligand and charge-transfer type transitions. These compounds showed strong interactions with ct-DNA. []
  • Relevance: This series of compounds shares the (4-trifluoromethyl)quinoline core with 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline. The variations in substituents and their positions highlight the possibility of fine-tuning the photophysical and DNA-binding properties of these compounds. []

1-phenyl-3,7-bis(trifluoromethyl)-1,4-dihydro-1,2,4-benzotriazin-4-yl (2)

  • Compound Description: Compound 2 is a hydrazyl radical that forms a 1D Heisenberg linear chain in its crystal structure, exhibiting ferromagnetic interactions. []
  • Relevance: Although structurally different from 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline, compound 2 highlights the use of trifluoromethyl groups in designing molecules with specific magnetic properties. The presence of two trifluoromethyl groups in this compound suggests their potential influence on the electronic structure and magnetic interactions, potentially leading to interesting magnetic behavior. []

1,4-bis[3-methoxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridin-2-yl]benzene

  • Compound Description: This compound features a transoid arrangement of two pyridine substituents with respect to the central phenylene moiety, resulting in an extended conformation. The (het)aryl rings are not coplanar, and the molecule exhibits C2 symmetry. []
  • Relevance: Though structurally different from 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline, this compound emphasizes the use of trifluoromethyl groups in conjunction with aromatic systems. The inclusion of multiple trifluoromethyl groups and their positioning within the molecule may impact its conformational preferences, intermolecular interactions, and overall physicochemical properties. []

Properties

CAS Number

401566-43-6

Product Name

4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline

IUPAC Name

4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline

Molecular Formula

C15H16F3N3

Molecular Weight

295.309

InChI

InChI=1S/C15H16F3N3/c16-15(17,18)14-10-13(21-8-3-6-19-7-9-21)11-4-1-2-5-12(11)20-14/h1-2,4-5,10,19H,3,6-9H2

InChI Key

WAYXOCDRUHABFK-UHFFFAOYSA-N

SMILES

C1CNCCN(C1)C2=CC(=NC3=CC=CC=C32)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.